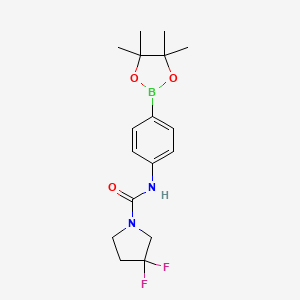
N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-5-methoxy-9-oxo-9,10-dihydroacridine-3-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-5-methoxy-9-oxo-9,10-dihydroacridine-3-carboxamide hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a unique structure that combines isoquinoline and acridine moieties, which are known for their biological activities and chemical versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-5-methoxy-9-oxo-9,10-dihydroacridine-3-carboxamide hydrochloride involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 6,7-dimethoxy-3,4-dihydroisoquinoline core through a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The acridine moiety can be introduced via a Friedländer synthesis, which involves the condensation of a 2-aminobenzophenone with a carbonyl compound . The final coupling step to form the desired compound typically involves amide bond formation under mild conditions using coupling reagents such as EDCI or HATU .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-5-methoxy-9-oxo-9,10-dihydroacridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the acridine moiety can be reduced to form dihydroacridine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions include quinones, dihydroacridine derivatives, and substituted aromatic compounds, which can further be utilized in various chemical transformations.
科学的研究の応用
N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-5-methoxy-9-oxo-9,10-dihydroacridine-3-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and neuroprotective properties.
作用機序
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The isoquinoline and acridine moieties can intercalate into DNA, inhibiting the activity of topoisomerases and other DNA-processing enzymes. Additionally, the compound may modulate signaling pathways by binding to specific receptors or ion channels.
類似化合物との比較
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
Acridine derivatives: Widely studied for their anticancer and antimicrobial activities.
Uniqueness
N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-5-methoxy-9-oxo-9,10-dihydroacridine-3-carboxamide hydrochloride is unique due to its combination of isoquinoline and acridine moieties, which endows it with a broad spectrum of biological activities and chemical reactivity. This dual functionality makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C34H34ClN3O5 |
|---|---|
分子量 |
600.1 g/mol |
IUPAC名 |
N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C34H33N3O5.ClH/c1-40-29-6-4-5-27-32(29)36-28-17-23(9-12-26(28)33(27)38)34(39)35-25-10-7-21(8-11-25)13-15-37-16-14-22-18-30(41-2)31(42-3)19-24(22)20-37;/h4-12,17-19H,13-16,20H2,1-3H3,(H,35,39)(H,36,38);1H |
InChIキー |
XXBNJTHAAWGIEN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1NC3=C(C2=O)C=CC(=C3)C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3-Difluoro-1-[3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine](/img/structure/B13725722.png)
![{3-[(3,4-Dichloro-phenylcarbamoyl)-methyl]-4-oxo-thiazolidin-2-ylidene}-acetic acid ethyl ester](/img/structure/B13725724.png)
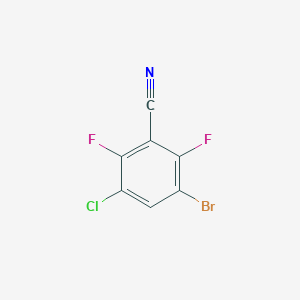
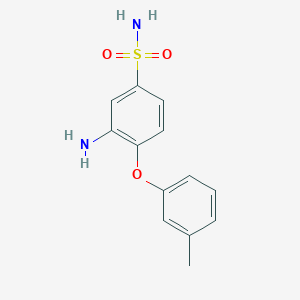

![tert-Butyl 4-((5-bromo-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate](/img/structure/B13725748.png)
![5-(3-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13725756.png)
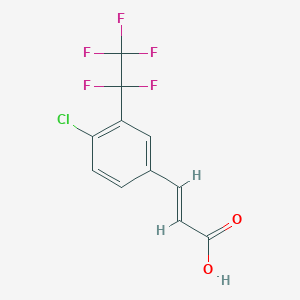
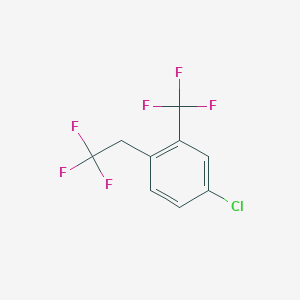
![[3-ethoxy-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13725767.png)



